Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic core (thieno[2,3-c]pyridine) with a tetrahydro modification at positions 4–5. The molecule features a 6-acetyl group, a methyl ester at position 3, and a 4-benzylbenzamido substituent at position 6.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-16(28)27-13-12-20-21(15-27)32-24(22(20)25(30)31-2)26-23(29)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGUUJRTBJPVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
This structure includes a thieno[2,3-c]pyridine core which is significant for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of thieno[2,3-c]pyridine can inhibit the proliferation of various cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis through activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that thieno[2,3-c]pyridine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is believed to be due to interference with bacterial cell wall synthesis and disruption of membrane integrity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Hepatic (CYP450 enzymes) |
| Elimination Half-Life | Approximately 8 hours |
Toxicity Profile
The toxicity profile of this compound is still under investigation. Preliminary studies suggest low toxicity in vitro; however, further in vivo studies are necessary to confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related thienopyridine derivatives, focusing on substituents, synthesis routes, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- The target compound and its sulfonamide analog share the thieno[2,3-c]pyridine core and acetyl group but differ in the substituent at position 2 (benzamido vs. sulfonamide).
- Ethyl 2-amino-6-boc-... lacks the acetyl group and incorporates a Boc-protected amine, favoring nucleophilic reactivity at position 2.
- The thiazolo[3,2-a]pyrimidine derivative diverges entirely in core structure but shares a fused heterocyclic scaffold, emphasizing the role of electron-withdrawing groups (e.g., cyano) in stabilizing conjugated systems.
Key Observations :
- The thiazolo[3,2-a]pyrimidine derivatives achieve moderate yields (68%) via one-pot condensation, highlighting the efficiency of acetic anhydride/acetic acid as a solvent system for cyclization.
- The sulfonamide analog likely requires more specialized conditions (e.g., sulfonylation), which may lower yields due to steric hindrance from the piperidinyl group.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The thiazolo[3,2-a]pyrimidine derivative (11b) shows CN stretching at 2,209 cm⁻¹ and NH bands at 3,423–3,119 cm⁻¹, consistent with its cyano and amide groups. The target compound would exhibit similar NH/amide and ester carbonyl stretches (~1,650–1,750 cm⁻¹).
- NMR Data: The sulfonamide analog would display distinct aromatic and sulfonamide proton shifts (e.g., δ 7.4–8.0 ppm for benzamido protons). The Ethyl 2-amino-6-boc-... shows characteristic Boc tert-butyl signals at ~1.4 ppm in $ ^1H $-NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
